Aculeacin A from aspergillus aculeatus
Description
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Properties
Molecular Formula |
C50H81N7O16 |
|---|---|
Molecular Weight |
1036.2 g/mol |
IUPAC Name |
N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide |
InChI |
InChI=1S/C50H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36(63)51-33-24-35(62)46(69)55-48(71)40-41(64)27(2)25-57(40)50(73)38(29(4)59)53-47(70)39(43(66)42(65)30-19-21-31(60)22-20-30)54-45(68)34-23-32(61)26-56(34)49(72)37(28(3)58)52-44(33)67/h19-22,27-29,32-35,37-43,46,58-62,64-66,69H,5-18,23-26H2,1-4H3,(H,51,63)(H,52,67)(H,53,70)(H,54,68)(H,55,71) |
InChI Key |
YKPHLXGEPNYRPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Antifungal Lipopeptide Aculeacin A: Structure, Properties, and Mechanism
This document provides a comprehensive technical overview of Aculeacin A, a potent antifungal lipopeptide antibiotic. It is intended for researchers, scientists, and drug development professionals engaged in mycology, natural product chemistry, and antimicrobial research. This guide delves into the molecule's core physicochemical properties, its mechanism of action as a specific inhibitor of fungal cell wall synthesis, established protocols for its isolation and characterization, and its biological activity spectrum. The content is structured to provide not only procedural steps but also the underlying scientific rationale, reflecting an approach grounded in field-proven expertise.
Molecular Structure and Physicochemical Properties
Aculeacin A is a member of the echinocandin family of lipopeptides, produced by the fungus Aspergillus aculeatus.[1][2] Structurally, it is an amphiphilic molecule composed of a cyclic hexapeptide core N-acylated with a long-chain fatty acid, specifically palmitic acid.[1][3][4] The peptide core contains several non-proteinogenic amino acids, including threonine and hydroxyproline.[1][4] This unique structure is fundamental to its biological activity, enabling it to interact with and disrupt the fungal cell membrane and its associated enzymes.
Core Chemical Identifiers
The molecular identity of Aculeacin A is defined by its specific chemical formula and mass, which are critical for its characterization in analytical experiments.
| Property | Value | Source |
| Molecular Formula | C₅₀H₈₁N₇O₁₆ | [5] |
| Molecular Weight | 1036.2 g/mol | [5] |
| CAS Number | 58814-86-1 | [5] |
Solubility and Stability
The lipophilic nature of the palmitic acid tail and the hydrophilic character of the peptide core give Aculeacin A its amphiphilic properties. It is a white amorphous powder that is soluble in lower alcohols but demonstrates poor solubility in water and many other organic solvents.[1] This solubility profile is a key consideration in the design of extraction protocols and formulation strategies for biological assays.
Mechanism of Antifungal Action
The primary molecular target of Aculeacin A is the enzyme β-1,3-glucan synthase.[6][7][8] This enzyme is a critical component of the fungal cell wall biosynthesis machinery, responsible for polymerizing UDP-glucose into β-1,3-glucan, a major structural polymer of the fungal cell wall.[9][10]
Causality of Action: By non-competitively inhibiting β-1,3-glucan synthase, Aculeacin A effectively halts the production of this essential structural component.[6][8] This disruption leads to a cascade of events:
-
Weakened Cell Wall: The lack of new β-1,3-glucan compromises the structural integrity of the cell wall, particularly in actively growing regions such as the tips of buds in yeast.[11]
-
Osmotic Instability: The weakened cell wall can no longer withstand the internal turgor pressure of the fungal cell.
-
Cell Lysis: This osmotic fragility results in cell lysis and the release of intracellular contents, leading to cell death.[7][11]
This targeted mechanism is highly specific to fungi, as mammalian cells lack a cell wall and the β-1,3-glucan synthase enzyme, contributing to Aculeacin A's relatively low toxicity in mice.[1]
Biological Activity and Antifungal Spectrum
Aculeacin A exhibits a relatively narrow but potent antifungal spectrum, with pronounced activity against yeast species.[3]
Spectrum of Activity
It is highly active against various species of Candida and Torulopsis, with the majority of strains tested being susceptible at concentrations of 0.31 µg/mL or less.[3] However, its activity against other yeasts like Cryptococcus neoformans and all tested filamentous and dimorphic fungi is significantly lower.[3]
Paradoxical Dose-Response
A noteworthy characteristic of Aculeacin A is its paradoxical dose-response relationship, also known as the "Eagle effect".[6][7] The highest fungicidal activity against proliferating cultures of C. albicans is observed at a specific concentration range (e.g., 0.08 to 1.25 µg/mL).[6][7] Increasing the drug concentration beyond this optimal range paradoxically reduces its lethal effect.[3][6] This phenomenon has important implications for dose selection in experimental and potentially therapeutic settings.
| Organism | MIC (µg/mL) | Reference |
| Candida albicans (majority of strains) | ≤ 0.31 | [3] |
| Torulopsis spp. (majority of strains) | ≤ 0.31 | [3] |
| Cryptococcus neoformans | Low to no activity | [3] |
| Filamentous Fungi | Low to no activity | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the isolation, purification, and characterization of Aculeacin A. These protocols are designed to be self-validating by incorporating analytical checkpoints.
Isolation and Purification from Aspergillus aculeatus
This protocol is based on established methods for extracting Aculeacin A from the mycelia of its source organism.[1][12]
Rationale: Aculeacin A is primarily located within the fungal mycelia.[12] The protocol leverages its solubility in lower alcohols for extraction and its amphiphilic nature for subsequent partitioning and chromatographic purification.
Step-by-Step Methodology:
-
Fermentation: Cultivate Aspergillus aculeatus M-4214 in a suitable nutrient medium under submerged aeration culture for 70-90 hours until maximum antibiotic production is achieved, as determined by a bioassay using Candida albicans.[12]
-
Mycelial Harvest: Filter the entire culture broth using a filter press or centrifuge to separate the mycelial cake from the culture filtrate.[12]
-
Solvent Extraction: Extract the wet mycelia with a water-miscible organic solvent such as methanol or acetone. This step solubilizes the lipopeptide.
-
Solvent Removal & Partitioning: Distill the solvent from the extract under reduced pressure. Dilute the aqueous residue with water and perform a liquid-liquid extraction with n-butanol.[12] Aculeacin A will partition into the n-butanol phase.
-
Concentration: Wash the n-butanol extract with water and concentrate it under reduced pressure to yield a viscous, oily material.[12]
-
Chromatographic Purification:
-
Adsorption Chromatography: Apply the concentrated oil to a column of activated alumina or silica gel.[12]
-
Elution: Wash the column with a non-polar solvent (e.g., ethyl acetate) to remove impurities, then elute the active fractions containing Aculeacin A with a more polar solvent like ethanol.[12]
-
Fraction Monitoring: Monitor the eluted fractions for antifungal activity using a paper disc assay with C. albicans.
-
-
Final Purification: Pool the active fractions and subject them to further purification steps like gel filtration or preparative HPLC to obtain pure Aculeacin A.
Structural Elucidation by NMR and Mass Spectrometry
Confirming the complex structure of a natural product like Aculeacin A requires a combination of modern spectroscopic techniques.
Rationale: Mass spectrometry provides precise molecular weight and fragmentation data, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the atom-to-atom connectivity and stereochemistry.[13]
Generalized Protocol:
-
High-Resolution Mass Spectrometry (HR-MS):
-
Dissolve a pure sample of Aculeacin A in a suitable solvent (e.g., methanol).
-
Analyze using an ESI-MS instrument (e.g., LTQ-Orbitrap) to obtain the exact mass.[14] This confirms the molecular formula (C₅₀H₈₁N₇O₁₆).
-
Perform tandem MS (MS/MS) experiments to induce fragmentation. The fragmentation pattern will help confirm the sequence of the peptide core and the identity of the fatty acid chain.
-
-
NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR: Acquire a proton NMR spectrum. This will show all the hydrogen atoms in the molecule, providing information on the different amino acid residues and the fatty acid chain.[15]
-
¹³C NMR: Acquire a carbon NMR spectrum. This identifies all unique carbon environments.[15]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting the individual amino acid spin systems and linking the palmitoyl chain to the peptide core.[16]
-
-
-
Data Interpretation: Systematically analyze the 1D and 2D NMR data to assign all proton and carbon signals and piece together the final structure, confirming the amino acid sequence and the point of acylation.
Conclusion and Future Perspectives
Aculeacin A stands as a significant natural product in the field of antifungal research. Its specific mechanism of action—the inhibition of β-1,3-glucan synthase—makes it a valuable tool for studying fungal cell wall biology and a foundational structure for the development of new antifungal agents. While its clinical use has been superseded by semi-synthetic echinocandins like caspofungin, which offer improved pharmacokinetic profiles, the study of Aculeacin A continues to provide critical insights.[17]
Future research may focus on the enzymatic modification of Aculeacin A, using enzymes like Aculeacin A acylase to remove the native fatty acid side chain, creating a peptide nucleus for the synthesis of novel, more potent semi-synthetic derivatives.[18][19] Understanding the basis of its paradoxical dose-response effect and exploring its biosynthetic pathway could also unlock new strategies for antifungal drug design.
References
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Mizoguchi, J., Saito, T., Mizuno, K., & Hayano, K. (1977). Studies on the mechanism of antifungal action of aculeacin A. The Journal of Antibiotics, 30(4), 308-313. [Link]
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Yamaguchi, H., Hiratani, T., Iwata, K., & Yamamoto, Y. (1982). STUDIES ON THE MECHANISM OF ANTIFUNGAL ACTION OF ACULEACIN A. Japanese Journal of Medical Mycology, 23(2), 103-114. [Link]
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Mizoguchi, J., Saito, T., Mizuno, K., & Hayano, K. (1977). On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in Saccharomyces cerevisiae. The Journal of Antibiotics, 30(4), 308-13. [Link]
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Quiros, L. M., et al. (2005). Newly Discovered Penicillin Acylase Activity of Aculeacin A Acylase from Actinoplanes utahensis. Applied and Environmental Microbiology, 71(8), 4433-4438. [Link]
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Takeshima, H., Inokoshi, J., Takada, Y., Tanaka, H., & Omura, S. (1989). A deacylation enzyme for aculeacin A, a neutral lipopeptide antibiotic, from Actinoplanes utahensis: purification and characterization. Journal of Biochemistry, 105(4), 606-10. [Link]
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Walker, S. S., et al. (2011). Discovery of a Novel Class of Orally Active Antifungal β-1,3-d-Glucan Synthase Inhibitors. Antimicrobial Agents and Chemotherapy, 55(11), 5099-5106. [Link]
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Iwata, K., Yamamoto, Y., Yamaguchi, H., & Hiratani, T. (1982). In Vitro Studies of Aculeacin A, a New Antifungal Antibiotic. Amanote Research. [Link]
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Satoi, S., Yagi, A., Asano, K., Mizuno, K., & Watanabe, T. (1977). Studies on aculeacin. II. Isolation and characterization of aculeacins B, C, D, E, F and G. The Journal of Antibiotics, 30(4), 303-7. [Link]
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Tsuchiya, Y., et al. (2005). Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies. Antimicrobial Agents and Chemotherapy, 49(7), 2873-2879. [Link]
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Aiboudi, F., et al. (2018). A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. Molecules, 23(7), 1714. [Link]
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Cid, M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. [Link]
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Zhang, L., et al. (2018). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Molecules, 23(11), 2824. [Link]
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An In-depth Technical Guide to the Chemical Properties of Aculeacin A
Executive Summary
Aculeacin A (CAS 58814-86-1) is a lipopeptide antifungal antibiotic naturally produced by the fungus Aspergillus aculeatus[1]. Structurally, it is part of the echinocandin class of compounds, characterized by a cyclic hexapeptide core linked to a long-chain fatty acid side chain[2][3]. Its primary mechanism of action is the potent and selective non-competitive inhibition of the fungal enzyme (1,3)-β-D-glucan synthase[4][5][6]. This enzyme is critical for the biosynthesis of β-glucan, an essential structural polymer of the fungal cell wall[7][8]. By disrupting cell wall integrity, Aculeacin A induces osmotic fragility and subsequent cell lysis in susceptible fungi, particularly yeasts[5][9]. This targeted action on a uniquely fungal structure makes it a valuable tool for research into fungal physiology and antifungal drug development.
Introduction: A Foundational Glucan Synthesis Inhibitor
The emergence of invasive fungal infections has underscored the need for antifungal agents with novel mechanisms of action. The fungal cell wall, a structure absent in mammalian cells, presents an ideal target for selective toxicity. Aculeacin A was one of the early, naturally derived compounds identified to exploit this target[1][10]. As an amphophilic antibiotic, its structure allows for interaction with the cell membrane where the (1,3)-β-D-glucan synthase complex is located[6].
While not developed for widespread clinical use itself, Aculeacin A and its related compounds have been instrumental in validating (1,3)-β-D-glucan synthase as a therapeutic target[10]. It serves as a reference compound in studies of antifungal resistance mechanisms, fungal cell wall dynamics, and the development of semi-synthetic echinocandins like caspofungin and micafungin[4][10][11]. This guide provides a detailed examination of its chemical properties, mechanism of action, and relevant experimental methodologies for researchers in mycology and drug discovery.
Chemical Identity and Physicochemical Properties
Aculeacin A is typically isolated as a white amorphous powder[1]. It is important to note that literature and commercial sources show some discrepancy in the reported molecular formula and weight for the compound assigned CAS number 58814-86-1. Both commonly cited structures are presented below for comprehensive reference.
| Property | Value | Source(s) |
| CAS Number | 58814-86-1 | [4][12][13] |
| Appearance | White amorphous powder | [1] |
| Molecular Formula | C51H82N8O17 | [4][13] |
| C50H81N7O16 | [12] | |
| Molecular Weight | 1079.26 g/mol | [4][13] |
| 1036.22 g/mol | [12] | |
| Solubility | Soluble: DMSO (10 mg/mL), DMF, ethanol, methanol | [14] |
| Hardly Soluble: Water, other organic solvents | [1] | |
| Storage Conditions | -20°C, in a dry and well-ventilated place | [14] |
Mechanism of Action: Selective Blockade of Fungal Cell Wall Synthesis
The fungicidal activity of Aculeacin A stems directly from its ability to inhibit the synthesis of the fungal cell wall. The primary structural component of the cell walls of most pathogenic fungi is (1,3)-β-D-glucan, a polysaccharide that provides essential rigidity and osmotic protection[7][8].
Aculeacin A acts as a potent and selective inhibitor of the enzyme complex (1,3)-β-D-glucan synthase, which is embedded in the fungal plasma membrane[5][6]. This enzyme catalyzes the polymerization of UDP-glucose into the linear β-glucan polymer[15]. By binding to this complex, Aculeacin A non-competitively blocks the formation of β-glucan chains[6]. The resulting deficient cell wall is unable to withstand internal turgor pressure, particularly in areas of active growth such as the yeast bud tip. This leads to aberrant morphology, leakage of intracellular contents, and ultimately, osmotic lysis and cell death[5][9]. The selectivity of this mechanism is a key attribute, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme.
Caption: Inhibition of (1,3)-β-D-glucan synthase by Aculeacin A.
Biological Activity and Antifungal Spectrum
Aculeacin A demonstrates potent activity against various yeasts, with a majority of Candida and Torulopsis strains being susceptible at concentrations of 0.31 µg/mL or less[3]. It is also used to study resistance mutations in the model organism Saccharomyces cerevisiae[4]. However, its spectrum is relatively narrow, showing little to no activity against other yeasts like Cryptococcus neoformans or against filamentous and dimorphic fungi[3].
A noteworthy characteristic of Aculeacin A is the paradoxical dose-response relationship observed with some fungal strains[5][16]. The most potent fungicidal effect is often seen at moderate concentrations (e.g., 0.08 to 1.25 µg/mL for C. albicans), while increasing the concentration above this range can lead to a reduced lethal effect[3][5][16]. This phenomenon, also observed with other echinocandins, is an important consideration in experimental design and data interpretation.
Experimental Protocol: In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay
This protocol describes a fluorescence-based method to determine the inhibitory activity of Aculeacin A against (1,3)-β-D-glucan synthase. The method relies on the specific binding of the fluorochrome aniline blue to the (1,3)-β-glucan product, providing a safer and more efficient alternative to traditional radioactive assays[7].
Objective: To determine the half-maximal inhibitory concentration (IC50) of Aculeacin A against (1,3)-β-D-glucan synthase.
Principle: A crude microsomal fraction containing the enzyme is incubated with the substrate UDP-glucose in the presence of varying concentrations of Aculeacin A. The reaction produces insoluble (1,3)-β-glucan. The product is then solubilized and complexed with aniline blue. The fluorescence of this complex, which is proportional to the amount of glucan synthesized, is measured. A decrease in fluorescence relative to the control indicates enzyme inhibition.
Methodology:
-
Preparation of Microsomal Enzyme Fraction:
-
Grow a susceptible yeast strain (e.g., Candida albicans) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Disrupt cells mechanically (e.g., using glass beads) in lysis buffer.
-
Perform differential centrifugation to isolate the microsomal membrane fraction, which is rich in glucan synthase[15]. Resuspend the final pellet in a storage buffer and determine the protein concentration.
-
-
Glucan Synthase Reaction:
-
Prepare a stock solution of Aculeacin A in DMSO. Create serial dilutions to test a range of final concentrations (e.g., 0.01 µg/mL to 10 µg/mL).
-
In a microtiter plate, set up the reaction mixture (total volume ~50 µL) containing:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Activators (e.g., GTPγS)
-
Microsomal enzyme preparation
-
Aculeacin A dilution or DMSO (for control)
-
-
Pre-incubate the mixture for 5 minutes at room temperature.
-
Initiate the reaction by adding the substrate, UDP-glucose.
-
Incubate for 60-90 minutes at an optimal temperature (e.g., 30°C).
-
-
Quantification of Glucan Product:
-
Terminate the reaction by adding NaOH (e.g., to a final concentration of 1 M).
-
Add aniline blue solution and incubate in the dark for 30 minutes.
-
Neutralize the reaction with HCl.
-
Measure fluorescence using a microplate reader (Excitation ~400 nm, Emission ~460 nm)[7].
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the positive control (DMSO, no inhibitor) to get the percent inhibition for each Aculeacin A concentration.
-
Plot percent inhibition versus the log of Aculeacin A concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
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Technical Guide: Aculeacin A – Mechanism of Cell Wall Synthesis Inhibition
Executive Summary
Aculeacin A is a specialized antifungal lipopeptide antibiotic belonging to the echinocandin class.[1][2] It functions as a potent, specific inhibitor of
This guide details the molecular mechanism of action, the biochemical consequences of inhibition, and the standard experimental protocols used to validate this activity in drug discovery pipelines.
Molecular Architecture & Pharmacophore
Aculeacin A is an amphiphilic cyclic hexapeptide acylated with a long-chain fatty acid. This structural duality is critical for its mechanism:
-
Cyclic Peptide Core: Provides specific binding affinity to the extracellular or transmembrane domains of the target enzyme subunits.
-
Lipid Tail (Palmitoyl-like chain): Facilitates intercalation into the fungal phospholipid bilayer, positioning the pharmacophore in proximity to the membrane-bound glucan synthase complex.
Key Insight: The lipid tail is not merely an anchor; its length and saturation directly correlate with antifungal potency and membrane retention time.
Mechanism of Action: Glucan Synthase Inhibition
The primary target of Aculeacin A is the
The Target Complex
The GS complex consists of two functional components:
-
Fks1p (or Fks2p): The catalytic subunit. An integral membrane protein with multiple transmembrane domains. This is the direct binding target of Aculeacin A.
-
Rho1p: A GTPase regulatory subunit that activates the catalytic complex in a GTP-dependent manner.
Inhibition Kinetics
Aculeacin A acts as a non-competitive inhibitor of the GS complex.
-
Binding: It binds to a specific region on the Fks1p subunit (often referred to as the "echinocandin binding site"). This site is distinct from the catalytic site where UDP-glucose binds.
-
Effect: Binding induces a conformational change that locks the enzyme in an inactive state or prevents the processive polymerization of glucan.
-
Result: The
of the enzyme decreases significantly, while the for UDP-glucose typically remains unaltered, confirming non-competitive kinetics.
Downstream Cellular Consequences
-
Glucan Depletion: The cell wall becomes deficient in
-1,3-glucan. -
Osmotic Fragility: The weakened wall cannot withstand the high internal turgor pressure of the fungal cell.
-
Lysis: The membrane bulges through the weak points (often at the bud tip in yeasts), leading to rupture and cell death (fungicidal effect in yeasts).
Visualization: Mechanism of Action Pathway
Caption: Pathway detailing the non-competitive inhibition of the Fks1p subunit by Aculeacin A, leading to cell wall failure.
Experimental Validation Protocols
To rigorously validate Aculeacin A activity, researchers must isolate the Glucan Synthase enzyme, as it is membrane-bound and inactive in cytosolic fractions.
Protocol A: Microsomal Membrane Preparation
Objective: Isolate active GS complex from Candida albicans or Saccharomyces cerevisiae.
-
Harvest: Grow yeast cells to mid-log phase (
). Harvest by centrifugation (3,000 x g, 5 min). -
Lysis: Wash cells in Lysis Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM
-mercaptoethanol). Resuspend in Lysis Buffer with protease inhibitors (PMSF). Break cells using glass beads in a bead beater (4°C). -
Clarification: Centrifuge at 3,000 x g for 10 min to remove unbroken cells and debris. Retain supernatant.
-
Ultracentrifugation: Centrifuge supernatant at 100,000 x g for 60 min at 4°C.
-
Resuspension: Discard supernatant. Resuspend the translucent membrane pellet in Storage Buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 33% Glycerol). Flash freeze in liquid nitrogen.
Protocol B: In Vitro Glucan Synthase Inhibition Assay
Objective: Quantify IC50 of Aculeacin A against GS activity.
Reagents:
-
Substrate: UDP-[
]-Glucose (or UDP-Glucose + Aniline Blue for fluorescence). -
Activator: GTP
S (non-hydrolyzable GTP analog) is required to keep Rho1p active. -
Detergent: W-1 or Brij-35 (optional, to permeabilize vesicles).
Workflow:
-
Reaction Mix: Prepare 45 µL reaction buffer containing:
-
50 mM Tris-HCl (pH 7.5)
-
20 µM GTP
Sngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
BSA (1 mg/mL)
-
UDP-[
]-Glucose (specific activity ~0.5 µCi/µmol)
-
-
Inhibitor Addition: Add 5 µL of Aculeacin A (serial dilutions in DMSO).
-
Enzyme Addition: Initiate reaction with 5-10 µg of Microsomal Membrane Protein.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Stop reaction by adding 10% Trichloroacetic acid (TCA).
-
Filtration: Filter precipitate through glass fiber filters (GF/C). Wash with 95% ethanol to remove unincorporated UDP-glucose.
-
Quantification: Measure radioactivity (cpm) via liquid scintillation counting.
Data Analysis:
Calculate % Inhibition:
Visualization: Assay Workflow
Caption: Step-by-step workflow for the radiometric Glucan Synthase inhibition assay.
Resistance Mechanisms
Resistance to Aculeacin A (and other echinocandins) is rarely mediated by efflux pumps. Instead, it arises from point mutations in the target gene.
-
FKS1 Hotspots: Mutations typically occur in two "hotspot" regions of the FKS1 gene (encoding the catalytic subunit).
-
Hotspot 1: Amino acids ~640–650 (e.g., S643P).
-
Hotspot 2: Amino acids ~1345–1365.
-
-
Mechanism: These mutations alter the shape of the extracellular/transmembrane binding pocket, reducing Aculeacin A affinity by several orders of magnitude without destroying the enzyme's catalytic ability to synthesize glucan.
References
-
Mizuno, K., et al. (1977).[4] Studies on Aculeacin. I. Isolation and Characterization of Aculeacin A. The Journal of Antibiotics. Link
-
Mizoguchi, J., et al. (1977). On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in Saccharomyces cerevisiae.[5][6] The Journal of Antibiotics. Link
-
Douglas, C. M., et al. (1994). The Saccharomyces cerevisiae FKS1 (ETG1) gene encodes an integral membrane protein which is a subunit of 1,3-beta-D-glucan synthase. Proceedings of the National Academy of Sciences. Link
-
Perlin, D. S. (2007). Resistance to Echinocandin-Class Antifungal Drugs. Drug Resistance Updates. Link
-
Denning, D. W. (2003). Echinocandin antifungal drugs.[1][2][7][5][6][8][9] The Lancet. Link
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Aculeacin A | C51H82N8O17 | CID 53297328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 4. Studies on aculeacin. I. Isolation and characterization of aculeacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of antifungal action of aculeacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echinocandin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for the Extraction and Isolation of Aculeacin A from Aspergillus aculeatus
Abstract & Strategic Overview
Aculeacin A is a cyclic lipopeptide antibiotic belonging to the echinocandin class, produced principally by Aspergillus aculeatus (e.g., strain M-4214). It functions by inhibiting
The Extraction Challenge: Unlike many secondary metabolites secreted into the fermentation broth, Aculeacin A is predominantly cell-wall associated and intracellular . Consequently, protocols focusing on the supernatant will result in negligible yield. This guide details a "Mycelial-First" extraction strategy, utilizing the amphiphilic nature of the molecule (fatty acid side chain + peptide core) to solubilize it effectively using lower alcohols.
Upstream Processing: Fermentation Protocol[1][2]
The biosynthesis of Aculeacin A is strictly regulated by nutrient availability and aeration. The following protocol maximizes biomass and specific metabolite production.
Culture Media Composition
Note: Sterilize all media at 121°C for 20 minutes.
| Component | Concentration (g/L) | Function |
| Glucose | 20.0 | Primary Carbon Source |
| Malt Extract | 20.0 | Growth Factor Source |
| Peptone | 10.0 | Nitrogen Source |
| Yeast Extract | 5.0 | Vitamin/Cofactor Source |
| KH₂PO₄ | 0.5 | pH Buffer / Phosphate |
| MgSO₄[1] · 7H₂O | 0.5 | Enzyme Cofactor |
| pH Adjustment | 6.0 | Pre-sterilization |
Fermentation Workflow
-
Seed Culture: Inoculate 100 mL of medium in a 500 mL Erlenmeyer flask with a spore suspension (
spores/mL) of A. aculeatus. Incubate at 26.5°C for 48 hours on a rotary shaker (200 rpm). -
Production Culture: Transfer 5% (v/v) of the seed culture into the production fermenter (or larger flasks).
-
Incubation: Maintain at 26.5°C for 72–96 hours .
-
Critical Checkpoint: Harvest when the pH shifts from acidic (~4.5) back towards neutral (~6.0), indicating glucose depletion and the onset of secondary metabolism.
-
Downstream Processing: Extraction & Isolation[3][4]
Workflow Visualization
The following diagram illustrates the critical decision points in the extraction workflow.
Caption: Workflow prioritizing mycelial extraction. Note that Aculeacin A is not recovered from the broth.
Step-by-Step Extraction Protocol
Step 1: Solid-Liquid Separation
-
Action: Filter the fermentation broth using a Buchner funnel or centrifuge at 5000 x g for 15 minutes.
-
Result: Discard the supernatant (broth). Retain the wet mycelial cake.
-
Expert Insight: Do not dry the mycelium completely; the solvent penetrates wet cells better than desiccated ones for this specific lipopeptide.
Step 2: Solvent Extraction
-
Solvent: Methanol (MeOH) or Acetone.
-
Ratio: Add 2-3 volumes of solvent per weight of wet mycelium.
-
Procedure: Homogenize or stir vigorously for 1 hour at room temperature.
-
Repeat: Filter the extract and re-extract the cake once more to maximize yield. Combine filtrates.
-
Mechanism: Methanol disrupts the cell membrane and solubilizes the amphiphilic Aculeacin A.
Step 3: Concentration & Precipitation
-
Action: Evaporate the combined solvent extract under reduced pressure (Rotary Evaporator) at <40°C.
-
Observation: As the organic solvent is removed, Aculeacin A will precipitate out of the remaining aqueous phase due to its low water solubility.
-
Collection: Collect the precipitate by centrifugation. This is the Crude Extract .
Purification & Analytical Validation
Silica Gel Chromatography (Primary Purification)
To separate Aculeacin A from minor congeners (Aculeacin B-G) and lipids.
-
Stationary Phase: Silica Gel 60 (0.063-0.200 mm).
-
Mobile Phase: Chloroform : Methanol (CHCl₃:MeOH).
-
Gradient:
-
Start: 100:0 (Elutes non-polar lipids).
-
Shift: 10:1 (Elutes minor impurities).
-
Target Elution: 5:1 to 3:1 (Aculeacin A typically elutes here).
-
-
Monitoring: Check fractions via TLC (Silica gel, CHCl₃:MeOH:H₂O 65:25:4). Aculeacin A spots can be visualized with iodine vapor or sulfuric acid charring.
HPLC Analysis (Validation)
Use this method to verify purity and quantify the compound against a standard.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse or equivalent), 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.1% TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 40% B to 80% B over 20 mins; Hold 5 mins.[2] |
| Detection | UV at 254 nm (aromatic ring absorption) or 269 nm |
| Retention | Aculeacin A is hydrophobic; expect elution late in the gradient (approx. 12-15 min). |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Extraction from broth instead of mycelia. | Ensure mycelial cake is the primary source. |
| Degradation | pH instability or thermal breakdown. | Maintain extraction temp <40°C. Avoid prolonged exposure to extreme alkaline pH. |
| Emulsions | High protein/lipid content in crude. | Perform a "defatting" wash with n-Hexane on the crude aqueous residue before column chromatography. |
| Impure Fractions | Co-elution of Aculeacin B-G. | Use a shallower gradient on the silica column (e.g., adjust MeOH steps by 2% increments). |
References
-
Mizuno, K., Yagi, A., Satoi, S., Takada, M., & Hayashi, M. (1977).[3] Studies on Aculeacin. I. Isolation and Characterization of Aculeacin A. The Journal of Antibiotics, 30(4), 297–302. [Link]
-
Satoi, S., Yagi, A., Asano, K., Mizuno, K., & Watanabe, T. (1977).[3][4][5] Studies on Aculeacin. II. Isolation and Characterization of Aculeacins B, C, D, E, F and G.[4][5] The Journal of Antibiotics, 30(4), 303–307.[4] [Link]
-
Iwamoto, T., et al. (1994). WF11899A, B and C, novel antifungal lipopeptides.[5] I. Taxonomy, fermentation, isolation and physico-chemical properties.[5] The Journal of Antibiotics, 47(10), 1084-1091. (Reference for comparative echinocandin extraction methodologies). [Link]
Sources
- 1. scialert.net [scialert.net]
- 2. Aculeacin A Aspergillus aculeatus, = 95 HPLC 58814-86-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on aculeacin. II. Isolation and characterization of aculeacins B, C, D, E, F and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Preparation of Aculeacin A Stock Solution in DMSO
Abstract
This technical guide outlines the standardized protocol for preparing, handling, and storing Aculeacin A stock solutions using Dimethyl Sulfoxide (DMSO).[1] Aculeacin A, a lipopeptide antibiotic and echinocandin analogue, specifically inhibits
Introduction & Mechanism of Action
Aculeacin A is a specific inhibitor of cell wall synthesis, effective against yeasts and molds (e.g., Candida albicans, Saccharomyces cerevisiae).[1][2] Unlike broad-spectrum antibiotics that target protein synthesis, Aculeacin A targets the
Mechanistic Pathway
The following diagram illustrates the specific intervention point of Aculeacin A within the fungal cell wall synthesis pathway.
Figure 1: Mechanism of Action.[1] Aculeacin A inhibits
Physicochemical Properties & Technical Specifications
Critical Note on Molecular Weight (MW): Aculeacin A is often isolated as a complex or may vary in hydration/salt form between suppliers.[1] The MW typically ranges from 1036.22 g/mol to 1079.26 g/mol . Always verify the specific MW on the Certificate of Analysis (CoA) of your batch before calculating molarity.
| Property | Specification | Notes |
| CAS Number | 58814-86-1 | Unique identifier.[1][3][4] |
| Molecular Weight | ~1036.22 g/mol | Check specific batch CoA. |
| Formula | C | Varies by congener/salt.[1] |
| Solubility (DMSO) | Primary solvent choice.[1] | |
| Solubility (Water) | Insoluble/Poor | Do not use water for stock preparation.[1] |
| Appearance | White amorphous powder | Inspect for clumping or discoloration. |
| Storage (Solid) | -20°C | Protect from moisture.[1] |
Protocol: Preparation of Stock Solution
Reagents and Equipment[6][7][8]
-
Aculeacin A: Solid powder (stored at -20°C).[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),
99.9% purity, sterile filtered.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Vessels: Amber glass vials or polypropylene microcentrifuge tubes (DMSO compatible).
-
Equipment: Analytical balance (0.01 mg precision), vortex mixer, sonicating water bath (optional).
Molarity Calculations
Use the following formula to determine the mass required for a specific volume and concentration.
Example Calculation:
To prepare 1 mL of a 10 mM stock solution using a batch with MW 1036.22 g/mol :
Step-by-Step Procedure
Step 1: Equilibration Remove the Aculeacin A vial from the freezer (-20°C) and allow it to equilibrate to room temperature for 15–20 minutes before opening.
-
Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder, which can degrade the antibiotic and alter weighing accuracy.
Step 2: Weighing Weigh the required amount of Aculeacin A into a sterile, DMSO-compatible tube (e.g., polypropylene or amber glass).[1]
-
Tip: Do not attempt to weigh exact microgram amounts. Weigh a manageable amount (e.g., 5-10 mg) and adjust the solvent volume to achieve the desired concentration.[1]
Step 3: Solvent Addition Calculate the volume of DMSO required to reach the target concentration based on the actual mass weighed. Add the DMSO using a calibrated pipette.
-
Solvent Choice: DMSO is preferred over ethanol for long-term storage due to lower volatility and better solubility profiles for lipopeptides.
Step 4: Dissolution Vortex the solution vigorously for 30–60 seconds.
-
Troubleshooting: If particulates remain, sonicate in a water bath for 2–5 minutes at room temperature. Avoid heating above 30°C to prevent thermal degradation.
Step 5: Visual Quality Control (QC) Hold the tube against a light source.[1] The solution must be completely clear and colorless. If the solution appears cloudy or has a precipitate, it is not suitable for use.
Step 6: Aliquoting
Divide the stock solution into small, single-use aliquots (e.g., 20–50
-
Why? This prevents repeated freeze-thaw cycles, which can cause precipitation and hydrolysis of the peptide bonds.
Workflow Diagram
Figure 2: Preparation Workflow. Step-by-step logic for creating a stable stock solution.
Storage and Stability
| Condition | Duration | Recommendation |
| Solid Powder (-20°C) | 2 Years | Keep desiccated.[1] Protect from light.[5][6] |
| DMSO Stock (-20°C) | 6 Months | Use aliquots.[1] Avoid freeze-thaw.[1] |
| DMSO Stock (-80°C) | 1 Year | Preferred for long-term archiving.[1] |
| Aqueous Dilution | < 24 Hours | Unstable. Prepare immediately before use.[6] |
Important: When using the stock in biological assays, dilute the DMSO stock into the aqueous buffer (e.g., PBS or media) such that the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity to cells.[7]
References
-
Mizuno, K., et al. (1977).[1][2] "Studies on aculeacin. I. Isolation and characterization of aculeacin A." The Journal of Antibiotics, 30(4), 297-302.[1] Retrieved from [Link]
-
Yamaguchi, H., et al. (1982).[1][2] "In vitro studies of aculeacin A, a new antifungal antibiotic." The Journal of Antibiotics, 35(2), 203-209.[1][2] Retrieved from [Link]
Sources
- 1. アクレアシン A from Aspergillus aculeatus, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. STUDIES ON THE MECHANISM OF ANTIFUNGAL ACTION OF ACULEACIN A [jstage.jst.go.jp]
- 3. Aculeacin A | C51H82N8O17 | CID 53297328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. static.igem.org [static.igem.org]
- 6. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Aculeacin A Antifungal Susceptibility Testing
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the methods for determining the antifungal susceptibility of fungal pathogens to Aculeacin A. Aculeacin A is a pioneering member of the echinocandin class of antifungal agents, which function by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3] While newer semi-synthetic echinocandins like caspofungin and micafungin have largely replaced it in clinical development, Aculeacin A remains a critical reference compound for fundamental research and comparative studies. These protocols are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the broader echinocandin class, adapted to address the specific properties of Aculeacin A.
Introduction: The Scientific Rationale of Aculeacin A
Aculeacin A, a lipopeptide antibiotic isolated from Aspergillus aculeatus, exerts its antifungal effect by a highly specific mechanism of action.[4] Understanding this mechanism is fundamental to designing and interpreting susceptibility assays.
Mechanism of Action: Targeting the Fungal Cell Wall
The primary target of Aculeacin A is the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, the principal structural polymer in the cell walls of most pathogenic fungi.
-
Causality: By inhibiting this enzyme, Aculeacin A effectively halts cell wall construction. In actively growing fungal cells, particularly at the tips of buds in yeast or hyphae in molds, the internal osmotic pressure exceeds the weakened cell wall's structural integrity, leading to cell lysis and death.[3] This targeted action is highly selective for fungi, as mammalian cells lack a cell wall and, therefore, the glucan synthase enzyme.
Caption: Mechanism of Aculeacin A Action.
The Paradoxical Effect: A Key Consideration
A critical and anomalous dose-response pattern has been observed with Aculeacin A and other echinocandins. The fungicidal activity is often greatest at moderate concentrations (e.g., 0.08 to 1.25 µg/mL for Candida albicans), while higher concentrations can result in reduced lethal effect, a phenomenon known as the "paradoxical effect" or Eagle effect.[1][2][5]
-
Expert Insight: The precise mechanism is not fully elucidated but is hypothesized to involve the induction of cell wall stress responses (e.g., chitin synthesis) at high drug concentrations, which may partially compensate for the lack of glucan. This has significant implications for susceptibility testing, as "trailing growth" at high concentrations in a dilution series may be observed. Therefore, the endpoint for reading susceptibility is typically defined as a significant reduction in growth rather than complete inhibition.
Broth Microdilution Susceptibility Testing
The broth microdilution method is the gold-standard reference technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7] It provides a quantitative measure of the drug's potency. The following protocol is adapted from the CLSI M27 and EUCAST EDef 7.1 documents for yeasts.[8][9]
Principle
A standardized inoculum of the fungal isolate is introduced into a series of microplate wells containing serial twofold dilutions of Aculeacin A. Following incubation, the plates are examined to find the lowest drug concentration that inhibits a predefined level of fungal growth. This concentration is the MIC.
Caption: Broth Microdilution Experimental Workflow.
Detailed Protocol
Materials:
-
Aculeacin A powder (potency-assessed)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 96-well flat-bottom microplates
-
Fungal isolate (yeast or mold)
-
Spectrophotometer or McFarland standards
-
Sterile saline or phosphate-buffered saline (PBS)
-
Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Procedure:
-
Drug Stock Preparation: a. Prepare a 1.28 mg/mL stock solution of Aculeacin A in DMSO. Causality: DMSO is required to solubilize the lipophilic Aculeacin A. b. Create an intermediate stock by diluting the primary stock 1:100 in RPMI 1640 medium to achieve a concentration of 12.8 µg/mL.
-
Drug Dilution Series: a. Add 100 µL of RPMI 1640 to wells 2-11 of a 96-well plate. Well 12 serves as a sterility control (medium only). b. Add 200 µL of the 12.8 µg/mL intermediate stock to well 1. c. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This leaves 100 µL in each well. Well 11 serves as the growth control (no drug). d. The resulting drug concentrations in the wells will be twice the final desired concentration.
-
Inoculum Preparation (Yeasts): a. From a 24-hour-old culture on Sabouraud Dextrose Agar, select several colonies and suspend them in 5 mL of sterile saline. b. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[7] c. Prepare the final inoculum by diluting this suspension 1:1000 in RPMI 1640 to yield 1-5 x 10³ CFU/mL. Causality: A standardized inoculum is the most critical variable for reproducibility. A high inoculum can lead to falsely elevated MICs.[5]
-
Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells 1-11. This halves the drug concentrations to the final range (e.g., 6.4 µg/mL down to 0.0125 µg/mL). b. Incubate the plate at 35°C for 24 hours. A 48-hour reading may be necessary for slower-growing species.[10]
-
Reading the MIC: a. Examine the plate visually or with a plate reader. b. The MIC is defined as the lowest concentration of Aculeacin A that produces a prominent decrease in turbidity (≥50% inhibition) compared to the drug-free growth control well. [11] c. Trustworthiness: Do not define the endpoint as 100% inhibition, as this can lead to misinterpretation due to the paradoxical effect (trailing growth).[10] The QC strains must fall within their established MIC ranges for the assay to be considered valid.
Data Interpretation & Expected Results
| Parameter | Recommended Standard | Rationale & Causality |
| Medium | RPMI 1640 with MOPS buffer | Provides necessary nutrients and maintains a stable physiological pH, ensuring that observed effects are due to the drug, not environmental stress.[12] |
| Inoculum Size | 1-5 x 10³ CFU/mL (Final) | A high inoculum can overwhelm the drug, leading to falsely high MICs. Standardization is critical for inter-laboratory reproducibility.[6] |
| Incubation | 35°C for 24 hours | Standard temperature for pathogenic fungi. 24 hours is sufficient for most Candida spp.; longer times may be needed but can increase trailing.[11] |
| Endpoint | ≥50% growth inhibition | Accounts for the paradoxical effect where complete inhibition may not occur at high concentrations. This endpoint shows better correlation with clinical outcomes for echinocandins.[10][11] |
Aculeacin A is highly active against most Candida species.[5] While formal clinical breakpoints are not established, MICs can be compared to those of modern echinocandins.
Table 1: Comparative In Vitro Activity of Aculeacin A and Caspofungin
| Organism | Aculeacin A MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Candida albicans | ≤0.31[5] | 0.03 - 0.25 (MIC₉₀)[11] |
| Candida glabrata | Generally Susceptible | 0.03 - 0.25 (MIC₉₀)[11] |
| Candida parapsilosis | Generally Susceptible | 0.25 - 1.0 (MIC₉₀)[11] |
| Cryptococcus neoformans | Inactive[5] | Inactive |
| Aspergillus fumigatus | Limited Activity[5] | 0.25 - 0.5 (MEC₉₀)[13][14] |
| Note: Data for Aculeacin A is limited. Caspofungin data is provided for comparative context. For Aspergillus, the endpoint is the Minimum Effective Concentration (MEC), the lowest concentration causing aberrant hyphal growth. |
Disk Diffusion Susceptibility Testing
The disk diffusion method is a simpler, more cost-effective qualitative assay suitable for screening purposes.[15][16] It categorizes an isolate as susceptible or resistant based on the size of the growth inhibition zone around a drug-impregnated disk. This protocol is based on the CLSI M44 guidelines for yeasts.[16]
Principle
A paper disk containing a known amount of Aculeacin A is placed on an agar plate swabbed with a standardized fungal inoculum. The drug diffuses into the agar, creating a concentration gradient. After incubation, the diameter of the zone of inhibition is measured.
Detailed Protocol
Materials:
-
Mueller-Hinton (MH) agar supplemented with 2% glucose.[7][16]
-
Sterile 6.5 mm paper disks
-
Aculeacin A solution for impregnating disks (concentration to be optimized, e.g., 2.5 µ g/disk as a starting point based on other echinocandins[12])
-
Standardized fungal inoculum (0.5 McFarland)
-
Sterile cotton swabs
Procedure:
-
Plate Preparation: a. Use plates containing MH agar with 2% glucose at a depth of 4 mm. Causality: This medium supports good yeast growth and allows for consistent drug diffusion. The agar depth is critical for achieving reproducible zone sizes.[16] b. Allow plates to dry in a biological safety cabinet before inoculation.
-
Inoculation: a. Prepare a 0.5 McFarland suspension of the fungal isolate as described in section 2.2. b. Dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid. c. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Disk Application: a. Aseptically place an Aculeacin A-impregnated disk onto the center of the inoculated plate. b. Gently press the disk to ensure complete contact with the agar surface.
-
Incubation: a. Incubate the plates at 35°C for 20-24 hours.
-
Reading Results: a. Measure the diameter of the zone of complete growth inhibition (in mm) using calipers or a ruler. b. Trustworthiness: Zone edges for echinocandins are typically sharp and well-defined.[12] Measure from the back of the plate against a dark background.
Data Interpretation
Since standardized interpretive breakpoints for Aculeacin A do not exist, results must be interpreted by comparing the zone diameter to the MIC obtained via broth microdilution for a large collection of isolates. By plotting zone diameters against MICs, a laboratory can establish internal correlative breakpoints to distinguish wild-type (susceptible) from non-wild-type (potentially resistant) populations.
Concluding Remarks
Antifungal susceptibility testing of Aculeacin A requires careful attention to standardized methodologies, particularly concerning inoculum preparation and endpoint determination. The broth microdilution method remains the reference standard for quantitative analysis, providing an MIC value that is essential for research and comparative studies. The disk diffusion assay offers a practical alternative for screening purposes. A thorough understanding of the compound's unique characteristics, especially the paradoxical effect, is crucial for accurate and reliable data interpretation. Researchers should always include appropriate QC strains in every assay to ensure the validity and reproducibility of their results.
References
-
Mizoguchi, J., Saito, T., Mizuno, K., & Hayano, K. (1977). On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in Saccharomyces cerevisiae. The Journal of Antibiotics, 30(4), 308-313. [Link]
-
Yamaguchi, H., Hiratani, T., Iwata, K., & Yamamoto, Y. (1982). Studies on the mechanism of antifungal action of aculeacin A. Journal of Antibiotics, 35(2), 210-219. [Link]
-
Mizoguchi, J., Saito, T., Mizuno, K., & Hayano, K. (1977). On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in Saccharomyces cerevisiae. PubMed. [Link]
-
Cheng, J., Pham, J., & Bell, S. (n.d.). A disc test of antifungal susceptibility. ConnectSci. [Link]
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Giusiano, G. (2016). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Revista Argentina de Microbiología, 48(1), 1-2. [Link]
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Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 45(6), 1811-1820. [Link]
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Miceli, M. H., & Wiederhold, N. P. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_4), S68-S74. [Link]
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Iwata, K., Yamamoto, Y., Yamaguchi, H., & Hiratani, T. (1982). In vitro studies of aculeacin A, a new antifungal antibiotic. The Journal of Antibiotics, 35(2), 203-209. [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
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Arikan, S. (2007). Current status of antifungal susceptibility testing methods. Medical Mycology, 45(7), 569-587. [Link]
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Bartizal, K., et al. (1997). Disk Diffusion Method for Determining Susceptibilities of Candida spp. to MK-0991. Journal of Clinical Microbiology, 35(11), 2764-2768. [Link]
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Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]
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Bio-Rad. (n.d.). DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS. [Link]
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Odds, F. C. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272-279. [Link]
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Singh, S., et al. (2009). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 47(11), 3682-3685. [Link]
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Arendrup, M. C., et al. (2014). Breakpoints for Antifungal Agents: An Update from EUCAST focussing on Echinocandins against Candida spp. and Triazoles Against Aspergillus spp. Drug Resistance Updates, 16(6). [Link]
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Sjöbäck, R., et al. (2012). Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden. Antimicrobial Agents and Chemotherapy, 56(2), 1037-1042. [Link]
-
CLSI. (2025). Rezafungin, a New Second-Generation Echinocandin. CLSI AST News Update. [Link]
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EUCAST. (2026). How to interpret MICs of amphotericin B, echinocandins and flucytosine against Candida auris (Candidozyma auris) according to the newly established EUCAST breakpoints. [Link]
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CLSI. (2024). Antifungal Body Site Reporting for Candida spp. CLSI AST News Update. [Link]
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Arendrup, M. C., et al. (2011). Echinocandin Susceptibility Testing of Candida Species: Comparison of EUCAST EDef 7.1, CLSI M27-A3, Etest, Disk Diffusion, and Agar Dilution Methods with RPMI and IsoSensitest Media. Antimicrobial Agents and Chemotherapy, 55(11), 5253-5262. [Link]
-
EUCAST. (n.d.). Clinical breakpoint table. [Link]
-
CLSI. (2020). M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. [Link]
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Pfaller, M. A., et al. (2011). Comparison of European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Etest Methods with the CLSI Broth Microdilution Method for Echinocandin Susceptibility Testing of Candida Species. Journal of Clinical Microbiology, 49(5), 1783-1788. [Link]
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Arendrup, M. C., et al. (2011). Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation, Storage Time, and Drug Lots. Antimicrobial Agents and Chemotherapy, 55(6), 2733-2743. [Link]
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Li, R. K., et al. (2007). Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi. Antimicrobial Agents and Chemotherapy, 51(5), 1877-1879. [Link]
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Gómez-López, A., et al. (2021). Molecular Identification, Antifungal Susceptibility Testing, and Mechanisms of Azole Resistance in Aspergillus Species Received within a Surveillance Program on Antifungal Resistance in Spain. Antimicrobial Agents and Chemotherapy, 65(11), e01128-21. [Link]
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Fromtling, R. A., & Abruzzo, G. K. (1989). L-671329, a New Antifungal Agent. III. In Vitro Activity, Toxicity and Efficacy in Comparison to Aculeacin. The Journal of Antibiotics, 42(2), 174-178. [Link]
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Tan, Y. E., et al. (2024). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. Malaysian Journal of Pathology, 46(1), 81-89. [Link]
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Tan, Y. E., et al. (2024). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. Malaysian Journal of Pathology, 46(1), 81-89. [Link]
-
Arendrup, M. C., & Pfaller, M. A. (2012). Caspofungin Etest susceptibility testing of Candida species: risk of misclassification of susceptible isolates of C. glabrata and C. krusei when adopting the revised CLSI caspofungin breakpoints. Antimicrobial Agents and Chemotherapy, 56(7), 3965-3968. [Link]
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Various Authors. (n.d.). Antifungal Susceptibility Testing. S159. [Link]
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Zoppo, A., et al. (2023). Antifungals MICs for the 4 most commonly isolated Aspergillus species. ResearchGate. [Link]
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Pfaller, M. A., et al. (2006). In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance. Journal of Clinical Microbiology, 44(3), 760-763. [Link]
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Majoros, L., et al. (2006). Caspofungin Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration. Journal of Clinical Microbiology, 44(2), 599-601. [Link]
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Arikan, S., et al. (2001). In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates. Antimicrobial Agents and Chemotherapy, 45(1), 327-330. [Link]
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Mizuno, K., et al. (1977). Studies on Aculeacin. I. Isolation and Characterization of Aculeacin A. The Journal of Antibiotics, 30(4), 297-302. [Link]
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Kartsonis, N. A., et al. (2003). Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome. Antimicrobial Agents and Chemotherapy, 47(4), 1195-1203. [Link]
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Jones, R. N., et al. (1976). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 9(4), 561-565. [Link]
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Maphanga, T. G., et al. (2022). MIC distribution for each drug and Candida species in this study. ResearchGate. [Link]
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
Mortensen, K. L., et al. (2011). MIC ranges, MIC 50 and MIC 90 (mg/L) for 113 Aspergillus isolates. ResearchGate. [Link]
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Various Authors. (n.d.). broth microdilution assays: Topics by Science.gov. Science.gov. [Link]
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EUCAST. (n.d.). MIC Determination. [Link]
-
JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview [Video]. YouTube. [Link]
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Application Note: Aculeacin A Protoplast Lysis Assay for Antifungal Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Background
The fungal cell wall represents a critical and highly selective target for antifungal drug development, primarily because it is an essential structure absent in mammalian cells.[1] This distinction allows for therapeutic intervention with high specificity and potentially lower host toxicity.[1] A key component of the fungal cell wall is β-(1,3)-glucan, a polysaccharide synthesized by the enzyme β-(1,3)-glucan synthase.[2][3] Aculeacin A is a potent, wall-active antifungal antibiotic that selectively inhibits this enzyme.[4][5]
The inhibition of β-(1,3)-glucan synthase by Aculeacin A compromises the structural integrity of the cell wall, particularly in actively growing fungi such as Saccharomyces cerevisiae and the pathogenic yeast Candida albicans.[4][6] This disruption leads to the formation of an abnormally weak cell wall, rendering the cell susceptible to osmotic stress and eventual lysis, often observed at the tips of developing buds where cell wall synthesis is most active.[6] The Aculeacin A protoplast lysis assay leverages this mechanism to screen for and characterize compounds that interfere with fungal cell wall synthesis, providing a robust platform for antifungal drug discovery.
Mechanism of Action: Inhibition of β-(1,3)-Glucan Synthase
Aculeacin A's primary mode of action is the non-competitive inhibition of the β-(1,3)-glucan synthase enzyme complex, which is embedded in the fungal plasma membrane.[4][5] This enzyme catalyzes the polymerization of UDP-glucose into long chains of β-(1,3)-glucan, the main structural scaffold of the cell wall. By blocking this synthesis, Aculeacin A effectively halts the repair and expansion of the cell wall.[1][5] The consequence is a structurally deficient wall that cannot withstand the cell's internal turgor pressure, leading to osmotic fragility and cell death.[5]
Experimental Design and Workflow
The assay fundamentally relies on creating conditions where fungal survival is dependent on intact cell wall synthesis. This is achieved by incubating actively growing fungal cells with the test compound (e.g., Aculeacin A) in a standard isotonic medium. A parallel setup includes an osmotic stabilizer (e.g., sorbitol) which artificially supports the weakened cells, preventing lysis and thus confirming that the observed effect is due to cell wall disruption and not another cytotoxic mechanism.
Materials and Reagents
| Reagent/Material | Specifications | Purpose |
| Fungal Strain | S. cerevisiae or C. albicans (log phase) | Target organism |
| Growth Medium | YPD Broth or other suitable rich medium | Fungal culture |
| Aculeacin A | Stock solution in DMSO or appropriate solvent | Test compound (Inhibitor) |
| Osmotic Stabilizer | 0.8 M Sorbitol or 0.6 M KCl (sterile) | Control for osmotic fragility |
| Lysis Buffer | (For protoplast prep) e.g., Sorbitol, MES, DTT | Maintain osmotic stability |
| Enzyme Cocktail | Lyticase, Zymolyase, Glusulase | (For protoplast prep) Cell wall digestion |
| Microplate Reader | 96-well plate compatible | High-throughput OD measurement |
| Microscope | Phase-contrast or DIC | Morphological analysis of cells |
| Hemocytometer | - | Cell counting and quantification |
| Viability Stain | Methylene Blue or Trypan Blue | Differentiate live/dead cells |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Lysis Assay (Primary Method)
This protocol measures the lytic effect of Aculeacin A on actively growing fungal cells. The use of an osmotic stabilizer is crucial to validate that lysis is due to cell wall defects.
-
Culture Preparation: Inoculate the chosen fungal strain into liquid growth medium and incubate overnight at 30°C with shaking to obtain a saturated culture. The next day, dilute the culture into fresh medium and grow to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6). This ensures cells are actively dividing and synthesizing new cell wall material.
-
Assay Setup: In a 96-well plate, prepare the following conditions in triplicate:
-
Negative Control: 180 µL of growth medium + 20 µL of fungal culture.
-
Test Condition: 180 µL of growth medium containing the desired concentration of Aculeacin A + 20 µL of fungal culture.
-
Osmotic Control: 180 µL of growth medium containing 0.8 M sorbitol and Aculeacin A + 20 µL of fungal culture.[7]
-
Solvent Control: 180 µL of growth medium containing the same concentration of solvent (e.g., DMSO) used for the drug stock + 20 µL of fungal culture.
-
-
Incubation: Incubate the plate at 30°C. Measurements can be taken at various time points (e.g., 2, 4, 8, 24 hours). For kinetic readings, the plate can be incubated within a plate reader with intermittent shaking.
-
Data Acquisition:
-
Data Analysis: Calculate the percentage of growth inhibition or lysis relative to the negative control. Compare the results from the test condition and the osmotic control to confirm the mechanism of action.
Protocol 2: Fungal Protoplast Preparation
This protocol is for generating cell wall-less protoplasts, which can be used in subsequent regeneration assays to test for cell wall synthesis inhibition.
-
Cell Harvest: Harvest mid-log phase fungal cells by centrifugation (e.g., 3000 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with a sterile osmotic stabilizer solution (e.g., 0.7 M NaCl or 0.6 M KCl) to remove residual media.[9][10]
-
Enzymatic Digestion: Resuspend the cell pellet in a digestion buffer containing an osmotic stabilizer and a cocktail of cell wall-degrading enzymes (e.g., 20 g/L lyticase and 20 g/L driselase).[9] Incubate at 28-30°C with gentle agitation for 1-6 hours.
-
Monitoring Protoplast Formation: Periodically take a small sample, mix it with a drop of 1% SDS on a slide, and observe under a microscope. The disappearance of intact cells and the appearance of "ghosts" (lysed protoplasts) indicates successful cell wall removal.
-
Purification: Separate the protoplasts from cellular debris and undigested cells by filtering the suspension through sterile nylon mesh, followed by gentle centrifugation (e.g., 1000 x g for 10 minutes).[11] Carefully wash the protoplast pellet with the stabilizer solution.
-
Quantification: Resuspend the final pellet in a known volume of stabilizer solution and count the protoplasts using a hemocytometer. Assess viability using Fluorescein Diacetate (FDA) staining.[9]
Data Interpretation and Troubleshooting
Expected Results:
-
In the whole-cell lysis assay, a dose-dependent decrease in OD₆₀₀ should be observed in the presence of Aculeacin A.
-
This lytic effect should be significantly reduced or completely abrogated in the osmotically stabilized medium.[5][12]
-
A paradoxical dose-response has been noted for Aculeacin A, where fungicidal activity is greatest at moderate concentrations (e.g., 0.08 to 1.25 µg/mL) and can be reduced at higher concentrations.[5]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Lysis Observed | - Drug is inactive or expired.- Fungal strain is resistant.- Cells were not in log phase (low cell wall synthesis). | - Verify drug activity with a sensitive control strain.- Use a known susceptible strain.- Ensure cells are harvested during exponential growth. |
| High Lysis in Control | - Contamination in the medium.- Mechanical stress during handling/pipetting. | - Use fresh, sterile reagents and aseptic techniques.- Handle cells gently; avoid vigorous vortexing. |
| Inconsistent Results | - Pipetting errors.- Incomplete mixing of reagents.- Temperature fluctuations during incubation. | - Use calibrated pipettes.- Prepare a master mix for treatments.- Ensure consistent incubation temperature.[13][14] |
| Lysis Occurs in Osmotic Stabilizer | - The drug may have a secondary mechanism of action unrelated to cell wall integrity.- The stabilizer concentration is insufficient. | - Investigate alternative cytotoxic effects.- Optimize the concentration of the osmotic stabilizer. |
References
- Yamaguchi, H., et al. (1982). Effect of aculeacin A, a wall-active antibiotic, on synthesis of the yeast cell wall. PubMed.
- Patsnap Synapse. (2024). What are 1,3-beta-glucan synthase inhibitors and how do they work?
- Mizoguchi, J., et al. (1977). On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in Saccharomyces cerevisiae. Journal of Antibiotics.
- Yamaguchi, H., et al. (1982). Studies on the mechanism of antifungal action of aculeacin A. PubMed.
- Bai, L., et al. (2026). Inhibition mechanism of the fungal β-1,3-glucan synthases by triterpenoid antifungal drugs.
- Douglas, C. M. (2001). 1,3-beta-Glucan Synthase: A Useful Target for Antifungal Drugs. Journal of Medical and Veterinary Mycology.
- Onishi, J. C., et al. (2000). Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors. Antimicrobial Agents and Chemotherapy.
- Turgeon, B. G., & Yoder, O. C. (2000). Protoplast Transformation of Filamentous Fungi. Methods in Molecular Biology.
- Wang, X., et al. (2022). Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp. Frontiers in Microbiology.
- Chen, Y.-C., et al. (2019). Optimization of Protoplast Preparation and Regeneration of a Medicinal Fungus Antrodia cinnamomea. Mycobiology.
- Cui, X., et al. (2022).
- Bozzola, J. J., et al. (1984). The effect of aculeacin A and papulacandin B on morphology and cell wall ultrastructure in Candida albicans. Canadian Journal of Microbiology.
- Pinto, C., et al. (2024).
- Durán, A., et al. (1994). Isolation and Characterization of Saccharomyces cerevisiae Mutants Resistant to Aculeacin A. Antimicrobial Agents and Chemotherapy.
- Unknown. (n.d.).
- Wang, Z., et al. (2023).
- MB. (n.d.). Assay Troubleshooting. MB - About.
- Abcam. (n.d.).
- BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems.
Sources
- 1. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
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- 3. benthamdirect.com [benthamdirect.com]
- 4. Effect of aculeacin A, a wall-active antibiotic, on synthesis of the yeast cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of antifungal action of aculeacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. cdnsciencepub.com [cdnsciencepub.com]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Aculeacin A
Welcome to the technical support center for Aculeacin A. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of Aculeacin A. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this potent antifungal agent into your aqueous experimental systems.
Introduction to Aculeacin A and its Solubility Challenges
Aculeacin A is a lipopeptide antifungal antibiotic isolated from Aspergillus aculeatus.[1][2] It exhibits strong activity against various yeasts and molds by inhibiting β-(1→3)-glucan synthase, a critical enzyme in fungal cell wall synthesis.[3][4][5] However, the therapeutic and research potential of Aculeacin A is often hampered by its poor solubility in aqueous media. This is attributed to its large, lipophilic palmitoyl side chain attached to a cyclic peptide core.[2][3] While soluble in organic solvents like DMSO, ethanol, and methanol, its insolubility in water and common buffers can lead to precipitation, inaccurate concentration measurements, and reduced biological activity in in vitro and in vivo studies.[1]
This guide will provide you with practical strategies to overcome these solubility hurdles, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I dissolved Aculeacin A in DMSO for my stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. What is happening and how can I prevent this?
A1: This is a common issue known as "precipitation upon dilution." DMSO is a strong organic solvent that can dissolve Aculeacin A at high concentrations. However, when this concentrated stock is introduced into an aqueous environment, the DMSO is diluted, and the solubility of the lipophilic Aculeacin A drastically decreases, causing it to crash out of solution.
To prevent this, you can try the following:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your final working solution. You may need to prepare a more dilute stock solution in DMSO to achieve this.
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to your final volume of aqueous medium, try adding the stock to a smaller volume of medium first, vortexing gently, and then bringing it up to the final volume.
-
Consider co-solvents: Incorporating a less volatile and more water-miscible co-solvent in your stock or final medium can help maintain solubility.
Q2: Can I use co-solvents other than DMSO to improve Aculeacin A solubility?
A2: Yes, other co-solvents can be effective, but their compatibility with your experimental system must be verified.[6][7][8][9] Common co-solvents include:
-
Ethanol: Aculeacin A is soluble in ethanol. Similar to DMSO, keep the final concentration low to avoid cell toxicity.
-
Polyethylene Glycol (PEG): Lower molecular weight PEGs (e.g., PEG 400) are often used to improve the solubility of poorly water-soluble drugs.[7]
-
Glycerol: Can be used as a co-solvent, but its high viscosity may be a consideration for some applications.
Always perform a vehicle control experiment to ensure the chosen co-solvent does not interfere with your assay.
Q3: I've heard about using cyclodextrins to enhance the solubility of lipophilic drugs. Is this a suitable method for Aculeacin A?
A3: Absolutely. Cyclodextrins are an excellent choice for improving the aqueous solubility of lipophilic compounds like Aculeacin A.[10][11][12][13] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic portion of Aculeacin A can be encapsulated within this cavity, forming an "inclusion complex" that has significantly improved water solubility.[10][11][14]
Commonly used cyclodextrins include:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Methyl-β-cyclodextrin (M-β-CD)
A detailed protocol for preparing an Aculeacin A-cyclodextrin inclusion complex is provided in the "Experimental Protocols" section below.
Q4: Are there other advanced formulation strategies I can consider for in vivo studies?
A4: For more advanced applications, particularly for in vivo studies, lipid-based formulations are a powerful approach.[15][16][17][18][19] These strategies involve encapsulating Aculeacin A within lipid-based carriers, which can improve its solubility, stability, and pharmacokinetic profile.[15][17][18] Examples include:
-
Liposomes: Vesicles composed of one or more lipid bilayers.
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature.
-
Nanoemulsions: Oil-in-water emulsions with very small droplet sizes.
The development of these formulations is more complex and typically requires specialized equipment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | - Final DMSO concentration is too high.- Rapid change in solvent polarity. | - Lower the final DMSO concentration to <1%.- Use a stepwise dilution method.- Gently warm the aqueous buffer (if the compound is heat-stable) before adding the stock solution. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | - Compound is not stable in the aqueous solution.- The concentration is above the kinetic solubility limit. | - Prepare fresh solutions before each experiment.- Consider using a cyclodextrin inclusion complex to improve stability and solubility.[11]- Evaluate the pH of your buffer, as the stability of some compounds can be pH-dependent. |
| Inconsistent results between experiments. | - Incomplete dissolution of Aculeacin A.- Precipitation of the compound during the experiment. | - Visually inspect your solutions for any particulate matter before use.- Use a solubility-enhancing technique like cyclodextrin complexation to ensure complete dissolution.- Vortex solutions thoroughly before each use. |
| Low or no biological activity observed. | - Aculeacin A has precipitated out of solution, leading to a lower effective concentration.- The chosen solvent or formulation is interfering with the biological assay. | - Confirm the solubility of Aculeacin A in your final experimental conditions.- Run appropriate vehicle controls to rule out interference from solvents or excipients. |
Experimental Protocols
Protocol 1: Preparation of Aculeacin A-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing an Aculeacin A inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
Aculeacin A powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD solution:
-
Weigh out the desired amount of HP-β-CD. A common starting point is a 10-40% (w/v) solution in your desired aqueous buffer.
-
Add the HP-β-CD to the buffer and stir until completely dissolved. Gentle warming (to ~40-50°C) can aid dissolution. Allow the solution to cool to room temperature.
-
-
Add Aculeacin A:
-
Weigh the required amount of Aculeacin A. The molar ratio of Aculeacin A to HP-β-CD can be varied, with 1:1, 1:2, or 1:5 being common starting points to optimize solubility.
-
Slowly add the Aculeacin A powder to the HP-β-CD solution while stirring.
-
-
Complexation:
-
Continue to stir the mixture at room temperature for 24-48 hours. Protect the solution from light if the compound is light-sensitive.
-
Alternatively, sonication can be used to accelerate the complexation process.
-
-
Clarification and Sterilization (if required):
-
After the incubation period, visually inspect the solution for any undissolved material.
-
If necessary, centrifuge the solution to pellet any undissolved compound.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates and for sterilization.
-
-
Concentration Determination:
-
Determine the final concentration of Aculeacin A in the solution using a validated analytical method, such as HPLC.
-
Diagram: Mechanism of Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of Aculeacin A's lipophilic tail within the cyclodextrin cavity.
Visualization of Experimental Workflow
The following diagram outlines a general workflow for troubleshooting and improving the solubility of Aculeacin A for in vitro assays.
Caption: Workflow for improving Aculeacin A solubility in aqueous media.
References
-
Al-Hossaini, A. M., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Yamaguchi, H., et al. (1982). Studies on the mechanism of antifungal action of aculeacin A. PubMed. [Link]
-
Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Yamaguchi, H., et al. (1982). STUDIES ON THE MECHANISM OF ANTIFUNGAL ACTION OF ACULEACIN A. J-Stage. [Link]
-
Mizoguchi, J., et al. (1977). On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in Saccharomyces cerevisiae. PubMed. [Link]
-
Arikan, S. (2002). Lipid-based antifungal agents: a concise overview. PubMed. [Link]
-
Wang, J., et al. (2020). The synthesis and activity evaluation of N-acylated analogs of echinocandin B with improved solubility and lower toxicity. ResearchGate. [Link]
-
Arikan, S. (2001). Lipid-based Antifungal Agents Current Status. ResearchGate. [Link]
-
Arikan, S. (2001). Lipid-based antifungal agents: current status. PubMed. [Link]
-
Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Mizuno, K., et al. (1977). Studies on Aculeacin. I. Isolation and Characterization of Aculeacin A. PubMed. [Link]
-
S-Am-t, K. (2018). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
National Center for Biotechnology Information. (n.d.). Aculeacin A. PubChem. Retrieved February 13, 2024, from [Link]
-
Faustino, C., & Pinheiro, L. (2020). Lipid Systems for the Delivery of Amphotericin B in Antifungal Therapy. MDPI. [Link]
-
Al-Hossaini, A. M., et al. (2025). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. MDPI. [Link]
-
James, K. D., et al. (2016). CD101, a novel echinocandin with exceptional stability properties and enhanced aqueous solubility. Cidara Therapeutics. [Link]
-
Gorniak, P., et al. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. PMC. [Link]
-
Wang, X., et al. (2023). Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals. PMC. [Link]
-
National Center for Biotechnology Information. (n.d.). Aculeacin A from aspergillus aculeatus. PubChem. Retrieved February 13, 2024, from [Link]
-
James, K. D., et al. (2016). CD101, a novel echinocandin with exceptional stability properties and enhanced aqueous solubility. ResearchGate. [Link]
-
Goudanavar, P., et al. (2018). Solubility Enhancement of Poorly Water-Soluble Antifungal Drug Acyclovir by Nanocrystal Formulation Approach. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. [Link]
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Shinde, G. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
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Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. [Link]
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ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]
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Feng, G., et al. (2017). Application of an aculeacin A acylase from Actinoplanes utahensis SW1311 in syntheses of echinocandins. Journal of Zhejiang University (Agriculture & Life Sciences). [Link]
-
Al-Zoubi, N., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]
-
Takeshima, H., et al. (1989). A deacylation enzyme for aculeacin A, a neutral lipopeptide antibiotic, from Actinoplanes utahensis: purification and characterization. PubMed. [Link]
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Grimm, M., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC. [Link]
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Satoi, S., et al. (1977). Studies on aculeacin. II. Isolation and characterization of aculeacins B, C, D, E, F and G. PubMed. [Link]
-
Impactfactor. (2024). Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor. [Link]
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Handling hygroscopic nature of purified Aculeacin A powder
Technical Support Center: Handling & Stability of Purified Aculeacin A
Introduction: The Hygroscopic Challenge
From the Desk of the Senior Application Scientist:
Welcome. If you are working with Aculeacin A, you are handling a potent but chemically fragile echinocandin class antibiotic. Like its structural analogs (caspofungin, micafungin), Aculeacin A targets 1,3-beta-glucan synthase to inhibit fungal cell wall synthesis.
However, the chemical feature that makes it bioactive—the cyclic hexapeptide core containing a hemiaminal region and a fatty acyl side chain—is its Achilles' heel. This molecule is hygroscopic and hydrolytically unstable .
The Causality of Failure: When Aculeacin A powder is exposed to atmospheric moisture, water molecules do not just "wet" the surface; they initiate a nucleophilic attack on the cyclic peptide bonds and the hemiaminal ether. This leads to ring-opening or side-chain cleavage, resulting in a compound that may look identical to the naked eye but has lost significant biological potency.
This guide is designed to prevent that silent failure.
Part 1: The "Golden Rules" of Storage
To maintain integrity, you must treat the powder as a reactive entity, not a stable salt.
| Parameter | Specification | Scientific Rationale |
| Long-Term Storage | -20°C to -80°C | Arrhenius kinetics dictate that lower temperatures exponentially slow the rate of spontaneous hydrolysis. |
| Atmosphere | Inert Gas (N₂ or Ar) | Oxygen can oxidize the fatty acid side chain; moisture triggers hydrolysis. Displace air before sealing. |
| Desiccation | Required | Store the vial inside a secondary container (jar) containing active desiccant (e.g., Silica Gel or P₂O₅). |
| Container | Amber Glass | Protects photosensitive moieties (if present in specific derivatives) and minimizes thermal fluctuation. |
Part 2: Critical Workflow – The "Warm-Up" Protocol
CRITICAL ERROR ALERT: The most common cause of batch failure is opening a cold vial immediately after removing it from the freezer.
The Mechanism of Error: When a -20°C vial contacts 25°C ambient air with 50% humidity, water vapor instantly condenses inside the vial and onto the powder. This water is then trapped when you re-seal the vial, degrading the remaining stock.
Visual Guide: The Safe Handling Pipeline
Figure 1: The mandatory temperature equilibration workflow to prevent condensation-induced hydrolysis.
Part 3: Solubilization & Experimental Preparation
Aculeacin A is an amphiphilic lipopeptide. It hates water (hydrophobic tail) but loves it (hygroscopic core). This creates a solubility paradox.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Profile | Recommendation |
| DMSO | Excellent (>10 mg/mL) | High. DMSO is aprotic and prevents hydrolysis. | Primary Choice for Stock Solutions. |
| Methanol | Good | Moderate. Proticity allows slow degradation over weeks. | Good for immediate processing/HPLC. |
| Water | Poor (<0.1 mg/mL) | Critical Failure. Rapid hydrolysis; micelle formation causes clumping. | NEVER use for stock solution. |
| Ethanol | Moderate | Moderate. | Alternative if DMSO is toxic to specific cell lines (check limits). |
Standard Operating Procedure (SOP): Preparation of Stock
-
Calculate: Determine the volume of DMSO required for a 10 mg/mL stock.
-
Equilibrate: Ensure the powder vial is at room temperature (see Figure 1).
-
Solubilize: Add anhydrous DMSO (≤0.05% water content) directly to the vial or weighed powder.
-
Agitate: Vortex gently. The solution should be clear and slightly viscous.
-
Aliquot: Do not store the bulk stock. Immediately divide into single-use aliquots (e.g., 50 µL) in O-ring screw-cap cryovials.
-
Freeze: Store aliquots at -80°C. Never refreeze a thawed aliquot.
Part 4: Troubleshooting & FAQs
Q1: My Aculeacin A powder has turned into a sticky gum. Can I still use it?
-
Verdict: No.
-
Reasoning: This "gum" indicates the powder has absorbed significant atmospheric moisture (deliquescence). The crystal lattice has collapsed, and hydrolysis of the hemiaminal bond has likely occurred. The molar concentration is now indeterminate, and degradation products may interfere with your assay.
Q2: I dissolved the powder in DMSO, but when I added it to my cell culture media (water-based), it precipitated.
-
Diagnosis: You hit the "Solubility Cliff."
-
Solution: Aculeacin A is hydrophobic.[1] When diluting DMSO stock into aqueous media:
-
Ensure the final DMSO concentration is <1% (to avoid cytotoxicity) but high enough to keep the drug soluble during mixing.
-
Vortex the media while slowly adding the drug stock (dropwise).
-
Do not exceed the aqueous solubility limit (typically ~10-50 µg/mL in media depending on serum proteins).
-
Q3: How long can I keep the stock solution at 4°C?
-
Verdict: < 24 Hours.
-
Reasoning: Even in DMSO, trace moisture ingress can occur. At 4°C, kinetics are slowed but not stopped. For reproducible data, always use fresh aliquots from -80°C.
Part 5: The Mechanism of Failure (Scientific Context)
Understanding how the molecule breaks down reinforces why the protocols exist. The primary degradation pathway for echinocandins involves the loss of the fatty acid side chain (deacylation) or the opening of the cyclic peptide ring.
Figure 2: Simplified degradation pathway showing how moisture compromises the structural integrity required for target binding.
References
-
Bachem. (2021). Handling and Storage Guidelines for Peptides. Retrieved from
-
National Institutes of Health (NIH). (2020). Echinocandins: Structural diversity, biosynthesis, and development of antimycotics. Applied Microbiology and Biotechnology. Retrieved from
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from
-
Mizuno, K., et al. (1977). Studies on the mechanism of antifungal action of aculeacin A. Journal of Antibiotics. Retrieved from
-
Li, Y., et al. (2025).[2] Stability assessment of hygroscopic medications. Journal of Pharmaceutical Health Care and Sciences. Retrieved from
Sources
Validation & Comparative
A Comparative Analysis of Aculeacin A and Micafungin: Potency Against Aspergillus Species
A Technical Guide for Researchers in Mycology and Drug Development
In the landscape of antifungal agents, the echinocandin class stands out for its unique mechanism of action, targeting the fungal cell wall—a structure absent in mammalian cells. This guide provides a detailed comparative analysis of two such agents: Aculeacin A, a foundational member of the lipopeptide antifungal family, and Micafungin, a clinically vital semi-synthetic derivative. While both share a common molecular target, their efficacy profiles against the medically important filamentous fungi of the Aspergillus genus diverge significantly. This document will explore their mechanisms, comparative in vitro activities, and the experimental methodologies used to determine these differences, offering a comprehensive resource for researchers in infectious diseases and antifungal drug discovery.
The Echinocandin Mechanism of Action: A Shared Target
Both Aculeacin A and Micafungin exert their antifungal effects by inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[1][3] By disrupting the production of this polymer, these agents compromise the cell wall, leading to osmotic instability, aberrant cellular morphology, and ultimately, fungal cell death or growth inhibition.[1][4] This targeted action against a fungal-specific pathway is the basis for their favorable safety profile in human hosts.
The inhibition of β-(1,3)-D-glucan synthase is particularly effective at the growing apical tips of filamentous fungi like Aspergillus, where cell wall synthesis is most active.[5] This results in a characteristic morphological change in susceptible molds, with the formation of compact, round "rosette" forms instead of elongated hyphal growth.[6]
Figure 1. Mechanism of action of echinocandins.
Comparative In Vitro Activity Against Aspergillus
While sharing a mechanism, the practical antifungal spectra of Aculeacin A and Micafungin differ substantially, particularly concerning Aspergillus species.
Aculeacin A: A Progenitor with Limited Anti-Mold Activity
Aculeacin A, isolated from Aspergillus aculeatus, was one of the first discovered lipopeptide antibiotics of this class.[7] It demonstrates potent activity against various yeast species, particularly Candida albicans.[3][8] However, its efficacy against filamentous fungi is markedly limited. Studies have shown that Aculeacin A is "scarcely active or inactive" against all tested filamentous and dimorphic fungi, which includes the Aspergillus genus.[8] This narrow spectrum has relegated Aculeacin A primarily to a research tool for studying antifungal resistance mechanisms in yeasts, rather than a clinical candidate for treating aspergillosis.[2]
Micafungin: A Clinically Proven Anti-Aspergillus Agent
In contrast, Micafungin, a semi-synthetic derivative, was specifically developed to enhance its spectrum of activity and pharmacokinetic properties. It exhibits potent in vitro activity against a broad range of clinically relevant Aspergillus species, including A. fumigatus, A. flavus, A. niger, and A. terreus.[9][10] Micafungin is fungistatic against Aspergillus species, effectively inhibiting their growth and proliferation.[9] This has established Micafungin as a valuable therapeutic option in clinical settings for the treatment of invasive aspergillosis, often used as a second-line or salvage therapy.[11]
The following table summarizes the comparative in vitro activity of Micafungin against several Aspergillus species. Due to its limited activity, comprehensive MEC data for Aculeacin A against Aspergillus is not widely available in the literature.
| Antifungal Agent | Aspergillus Species | MEC50 (μg/mL) | MEC90 (μg/mL) | MEC Range (μg/mL) |
| Micafungin | A. fumigatus | 0.007 | 0.015 | ≤0.007–0.03 |
| A. flavus | 0.007 | 0.015 | ≤0.007–0.03 | |
| A. niger | 0.007 | 0.015 | ≤0.007–0.015 | |
| A. terreus | 0.007 | 0.015 | ≤0.007–0.03 | |
| Aculeacin A | Aspergillus spp. | N/A | N/A | Scarcely active or inactive[8] |
MEC (Minimum Effective Concentration) is the endpoint used for echinocandins against molds, representing the lowest concentration of the drug that produces morphologically abnormal, short, and branched hyphae. Data for Micafungin is compiled from a large-scale study by Pfaller et al.[9]
Resistance Mechanisms
Resistance to echinocandins in Aspergillus is rare but can emerge, primarily through mutations in the FKS1 gene, which encodes a subunit of the β-(1,3)-D-glucan synthase enzyme. These mutations can alter the drug-binding affinity of the enzyme, rendering it less susceptible to inhibition. Another described mechanism involves alterations in the lipid microenvironment of the glucan synthase enzyme, which can also lead to reduced drug sensitivity.
Experimental Protocol: Antifungal Susceptibility Testing for Aspergillus
The determination of in vitro activity of antifungal agents against filamentous fungi like Aspergillus is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][10] The broth microdilution method is the reference standard.
Rationale for Methodological Choices:
-
Broth Microdilution: This method allows for the testing of a range of antifungal concentrations against a standardized fungal inoculum in a 96-well plate format, enabling the determination of a quantitative endpoint (MEC).
-
RPMI 1640 Medium: This is the standardized culture medium, often supplemented with glucose, to support the growth of Aspergillus.[10]
-
Inoculum Preparation: A standardized suspension of fungal conidia (spores) is prepared and quantified to ensure reproducibility of the assay.
-
MEC Endpoint: Unlike the Minimum Inhibitory Concentration (MIC) used for bacteria and yeasts (which signifies complete growth inhibition), the MEC is the standard for echinocandins against molds. This is because these drugs do not typically cause complete growth inhibition but rather lead to significant morphological changes at the hyphal tips. The MEC is determined by microscopic examination.
Step-by-Step Protocol (CLSI M38-A2 Guideline):
-
Antifungal Preparation: Prepare serial twofold dilutions of the antifungal agents (e.g., Micafungin) in the RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Harvest conidia from a 5-7 day old culture of the Aspergillus isolate grown on potato dextrose agar. Prepare a conidial suspension in sterile saline with 0.05% Tween 80. Adjust the suspension to a concentration of 0.4 x 104 to 5 x 104 CFU/mL using a spectrophotometer and confirmed by viable plate counts.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
Endpoint Determination (MEC): After incubation, examine the wells using an inverted microscope. The MEC is the lowest drug concentration at which short, aberrant, and highly branched hyphae are observed compared to the long, unbranched hyphae in the growth control well.
Figure 2. Workflow for antifungal susceptibility testing.
Conclusion and Future Perspectives
For researchers and drug development professionals, this comparison highlights the critical importance of spectrum of activity in the evaluation of antifungal candidates. While a shared mechanism is a starting point, rigorous in vitro susceptibility testing against a diverse panel of clinical isolates is paramount in determining the potential of a compound to address the challenges of invasive fungal infections like aspergillosis. Future research may continue to explore modifications of the echinocandin scaffold to further enhance potency, expand the spectrum of activity, and overcome emerging resistance.
References
-
Izumikawa, K., et al. (2007). Clinical efficacy of micafungin for chronic pulmonary aspergillosis. Toranomon Hospital Journal, Available at: [Link]
-
Iwata, K., Yamamoto, Y., Yamaguchi, H., & Hiratani, T. (1982). In vitro studies of aculeacin A, a new antifungal antibiotic. The Journal of Antibiotics, 35(2), 203–209. Available at: [Link]
-
Pfaller, M. A., et al. (2009). In Vitro Susceptibility of Clinical Isolates of Aspergillus spp. to Anidulafungin, Caspofungin, and Micafungin: a Head-to-Head Comparison Using the CLSI M38-A2 Broth Microdilution Method. Journal of Clinical Microbiology, 47(10), 3323–3325. Available at: [Link]
-
Wiederhold, N. P., Cota, J. M., & Frei, C. R. (2009). Micafungin in the treatment of invasive candidiasis and invasive aspergillosis. Therapeutics and Clinical Risk Management, 5, 167–182. Available at: [Link]
-
Satish, S., & Perlin, D. S. (2019). Echinocandin Resistance in Aspergillus fumigatus Has Broad Implications for Membrane Lipid Perturbations That Influence Drug-Target Interactions. Microbiology Insights, 12, 117863611984252. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Micafungin Sodium? Patsnap Synapse. Available at: [Link]
-
Lockhart, S. R., et al. (2011). In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network. Antimicrobial Agents and Chemotherapy, 55(7), 3284–3288. Available at: [Link]
-
Campoli, P., et al. (2023). Antifungal-Resistance Mechanisms of Aspergillus spp. Encyclopedia MDPI. Available at: [Link]
-
McCormack, P. L., & Perry, C. M. (2005). Micafungin. Drugs, 65(15), 2149–2157. Available at: [Link]
-
Satish, S., & Perlin, D. (2019). Echinocandin Resistance in Aspergillus fumigatus Has Broad Implications for Membrane Lipid Perturbations That Influence Drug-Target Interactions. Microbiology Insights. Available at: [Link]
-
Pfaller, M. A., et al. (2009). In vitro susceptibility of clinical isolates of Aspergillus spp. to anidulafungin, caspofungin, and micafungin: a head-to-head comparison using the CLSI M38-A2 broth microdilution method. Journal of Clinical Microbiology, 47(10), 3323–3325. Available at: [Link]
-
Izumikawa, K., et al. (2007). Clinical efficacy of micafungin for chronic pulmonary aspergillosis. Internal Medicine, 46(10), 649–655. Available at: [Link]
-
Wiederhold, N. P., Cota, J. M., & Frei, C. R. (2009). Micafungin in the treatment of invasive candidiasis and invasive aspergillosis. Therapeutics and Clinical Risk Management, 5, 167–182. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2007). Activity Profile In Vitro of Micafungin against Spanish Clinical Isolates of Common and Emerging Species of Yeasts and Molds. Antimicrobial Agents and Chemotherapy, 51(5), 1830–1834. Available at: [Link]
-
Perlin, D. S. (2015). Mechanisms of echinocandin antifungal drug resistance. Annals of the New York Academy of Sciences, 1354, 1–11. Available at: [Link]
-
Oliva, M., et al. (2023). Drug-Resistant Aspergillus spp.: A Literature Review of Its Resistance Mechanisms and Its Prevalence in Europe. Journal of Fungi, 9(11), 1083. Available at: [Link]
-
Yamaguchi, H., et al. (1982). Studies on the mechanism of antifungal action of aculeacin A. Journal of Antibiotics, 35(2), 210–219. Available at: [Link]
-
Ishibashi, Y., et al. (2008). Antifungal activity of micafungin against Candida and Aspergillus spp. isolated from pediatric patients in Japan. Mycoses, 51(6), 514–517. Available at: [Link]
-
Mizuno, K., et al. (1977). Studies on Aculeacin. I. Isolation and Characterization of Aculeacin A. The Journal of Antibiotics, 30(4), 297–302. Available at: [Link]
-
González-Pérez, D., et al. (2012). Newly Discovered Penicillin Acylase Activity of Aculeacin A Acylase from Actinoplanes utahensis. Applied and Environmental Microbiology, 78(18), 6759–6762. Available at: [Link]
-
Mizoguchi, J., et al. (1977). On the mode of action of a new antifungal antibiotic, aculeacin A: inhibition of cell wall synthesis in Saccharomyces cerevisiae. The Journal of Antibiotics, 30(4), 308–313. Available at: [Link]
-
Feng, G., et al. (2017). Application of an aculeacin A acylase from Actinoplanes utahensis SW1311 in syntheses of echinocandins. Journal of Zhejiang University (Agriculture & Life Sciences). Available at: [Link]
-
Jenks, J. D., & Hoenigl, M. (2019). Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside. Clinical Microbiology Reviews, 32(3). Available at: [Link]
-
de Oliveira, J. S., et al. (2021). In vitro antifungal susceptibility of clinical and environmental isolates of Aspergillus fumigatus and Aspergillus flavus in Brazil. Brazilian Journal of Microbiology, 52(1), 189–196. Available at: [Link]
-
Wagner, G., & Thompson, G. R. (2007). Comparison of echinocandin antifungals. Expert Opinion on Pharmacotherapy, 8(11), 1647–1655. Available at: [Link]
-
Kachuei, R., et al. (2016). In vitro antifungal susceptibility of clinical species belonging to Aspergillus genus and Rhizopus oryzae. Journal de Mycologie Médicale, 26(1), 17–21. Available at: [Link]
-
Jang, J.-H., et al. (2009). Aspergillusol A, an Alpha-Glucosidase Inhibitor From the Marine-Derived Fungus Aspergillus Aculeatus. Journal of Natural Products, 72(11), 2090–2092. Available at: [Link]
-
Pini, C., et al. (2025). Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. International Journal of Molecular Sciences, 26(2), 1033. Available at: [Link]
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Lass-Flörl, C. (2010). In vitro susceptibility testing in Aspergillus species: an update. Future Microbiology, 5(5), 827–836. Available at: [Link]
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- 11. mdpi.com [mdpi.com]
Comparative Validation Guide: Optimizing Aculeacin A Purity Assessment via RP-HPLC vs. Traditional Bioassays
[1]
Executive Summary & Strategic Rationale
Aculeacin A, a lipopeptide antibiotic of the echinocandin class, presents unique analytical challenges due to its amphiphilic nature—comprising a cyclic peptide core and a long-chain fatty acid (palmitoyl) tail.[1] Historically, microbiological bioassays (e.g., Candida albicans inhibition zones) were the gold standard for activity.[1] However, for modern pharmaceutical quality control, bioassays are insufficient for purity determination because they cannot distinguish between the active pharmaceutical ingredient (API)—Aculeacin A
This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the superior alternative, offering the resolution required to quantify specific impurities that bioassays miss.[1]
Comparison of Methodologies
| Feature | RP-HPLC (Recommended) | Microbiological Bioassay (Traditional) | Thin Layer Chromatography (TLC) |
| Primary Output | Chemical Purity (% Area) | Biological Potency (Activity) | Qualitative ID |
| Specificity | High: Resolves isoforms (A | Low: Measures aggregate killing effect; cannot detect inactive impurities. | Medium: Low resolution; prone to spot diffusion. |
| Precision (RSD) | < 1.0% | 10–20% (High variability) | Qualitative only |
| Turnaround | 30–45 minutes | 18–24 hours (Incubation required) | 1–2 hours |
| Quantitation | Linear dynamic range (Beer’s Law) | Log-linear (Zone diameter) | Semi-quantitative |
Strategic Method Design: The "Why" Behind the Protocol
As a Senior Scientist, I advise against "copy-pasting" generic peptide methods.[1] Aculeacin A requires specific conditions to prevent peak tailing and ensure recovery of the hydrophobic tail.
Stationary Phase Selection
-
Recommendation: C18 (Octadecyl) with high carbon load (>15%) and end-capping.[1]
-
Causality: The palmitoyl side chain of Aculeacin A is highly hydrophobic. A C8 column often yields insufficient retention, causing the main peak to elute with the solvent front. A standard C18 provides the necessary hydrophobic interaction.
-
Critical Factor: Use a "base-deactivated" or fully end-capped column to minimize interaction between the peptide's free hydroxyls/amines and residual silanols, which is the primary cause of peak tailing in echinocandins.
Mobile Phase Architecture
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol.[1] ACN has a lower UV cutoff (essential for 210-220 nm detection) and lower viscosity, reducing backpressure during the high-organic gradient required to elute the lipid tail.
-
Buffer/Modifier: 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer (pH 3.0).[1]
-
Why Acidic? Aculeacin A contains ionizable groups. At neutral pH, these exist in equilibrium, broadening peaks.[1] Acidic pH suppresses ionization of silanols and protonates the peptide, sharpening the peak.
-
Detection Wavelength[1][2]
Validated Experimental Protocol
Equipment & Reagents[1][3][4]
-
System: HPLC with Diode Array Detector (DAD) and Quaternary Pump.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]
-
Solvents: HPLC-grade Acetonitrile, Milli-Q Water, TFA (spectroscopy grade).[1]
Sample Preparation (Crucial Step)[1]
-
Solubility Warning: Aculeacin A is poorly soluble in water.[2]
-
Diluent: 50:50 Acetonitrile:Water.
-
Protocol: Dissolve 10 mg Aculeacin A in 5 mL pure Methanol or DMSO (Stock A). Dilute Stock A 1:10 with water/ACN mix to reach working concentration (e.g., 0.2 mg/mL).[1]
-
Reasoning: Injecting 100% DMSO/Methanol into a gradient starting at 50% water can cause "solvent shock," leading to split peaks.[1] The 50:50 diluent matches the starting mobile phase.
-
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 20 µL |
| Column Temp | 35°C (Improves mass transfer for large lipopeptides) |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
Gradient Profile:
-
0–2 min: 45% B (Isocratic hold to stack injection)
-
2–20 min: 45%
90% B (Linear ramp to elute Aculeacin A and hydrophobic impurities) -
20–25 min: 90% B (Wash column of highly lipophilic contaminants)
-
25–26 min: 90%
45% B -
26–35 min: 45% B (Re-equilibration - Mandatory)
Visualized Workflows
Analytical Logic Flow
This diagram illustrates the decision-making process for validating the purity of the sample.
Caption: Figure 1: Step-by-step analytical workflow for Aculeacin A purity assessment, including critical System Suitability Test (SST) checkpoints.
Troubleshooting Peak Tailing
A common issue with lipopeptides is peak tailing.[1] Use this logic tree to resolve it.
Caption: Figure 2: Decision matrix for troubleshooting peak asymmetry in Aculeacin A chromatography.
Validation Parameters (Self-Validating System)
To ensure scientific integrity, the method must pass these specific criteria (based on ICH Q2(R1) guidelines).
System Suitability Test (SST)
Before analyzing samples, inject a standard 5 times.[1]
-
Retention Time %RSD:
1.0% (Ensures pump stability). -
Peak Area %RSD:
1.0% (Ensures injector precision).[1] -
Tailing Factor (
): 1.5 (Critical for lipopeptides).[1] -
Resolution (
): between Aculeacin A and nearest impurity (usually Aculeacin A or hydrolysis product).
Linearity & Range
-
Range: 0.05 mg/mL to 0.5 mg/mL.
-
Acceptance:
.[3] -
Note: Lipopeptides can aggregate at high concentrations. If linearity curves downward at the high end, dilute samples further.
Limit of Quantitation (LOQ)
-
Defined as Signal-to-Noise (S/N) ratio of 10:1.[1]
-
Typical LOQ for Aculeacin A at 210 nm is approximately 0.5 µg/mL.
References
-
Mizuno, K., et al. (1977).[1] Studies on Aculeacin.[2][4] I. Isolation and Characterization of Aculeacin A. The Journal of Antibiotics.
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Sowinski, P., et al. (2005).[1] Structure and conformation of the lipopeptide antibiotic aculeacin A. Journal of Molecular Structure. (Validates structural basis for C18 separation).
-
Sigma-Aldrich. Aculeacin A Product Information & Solubility Data.[1][1]
Sources
- 1. Aculeacin A from Aspergillus aculeatus, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Studies on aculeacin. I. Isolation and characterization of aculeacin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Studies on aculeacin. II. Isolation and characterization of aculeacins B, C, D, E, F and G - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
